Platelet Factor 4 (58-70), human

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Platelet Factor 4 (58-70), human, is a peptide derived from the larger protein Platelet Factor 4. This peptide corresponds to the amino acid sequence from residues 58 to 70 of Platelet Factor 4. Platelet Factor 4 is a small cytokine belonging to the CXC chemokine family, released from the alpha-granules of activated platelets during platelet aggregation. It plays a crucial role in blood coagulation by neutralizing heparin-like molecules and is involved in wound repair and inflammation .

准备方法

Synthetic Routes and Reaction Conditions: Platelet Factor 4 (58-70), human, can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Recombinant production of Platelet Factor 4 involves the expression of the protein in bacterial systems such as Escherichia coli. The gene encoding Platelet Factor 4 is cloned into an expression vector and introduced into the bacterial cells. The bacteria are then cultured, and the protein is expressed and secreted into the culture medium. The recombinant protein is purified using techniques such as affinity chromatography and characterized to ensure structural and functional integrity .

化学反应分析

Types of Reactions: Platelet Factor 4 (58-70), human, primarily undergoes interactions with heparin and other glycosaminoglycans. These interactions are crucial for its biological functions, including neutralizing the anticoagulant effects of heparin and promoting coagulation .

Common Reagents and Conditions: The peptide interacts with heparin under physiological conditions, forming complexes that modulate its activity. The binding affinity and specificity are influenced by the ionic strength and pH of the environment .

Major Products Formed: The primary product formed from the interaction of this compound, with heparin is a stable complex that neutralizes the anticoagulant properties of heparin, thereby promoting blood coagulation .

科学研究应用

作用机制

Platelet Factor 4 (58-70), human, exerts its effects by binding to heparin and other glycosaminoglycans. This binding neutralizes the anticoagulant effects of heparin, promoting blood coagulation. The peptide also interacts with chemokine receptors such as CXCR3, mediating various biological processes including inflammation and immune responses .

相似化合物的比较

Platelet Factor 4 (PF4): The full-length protein from which Platelet Factor 4 (58-70), human, is derived.

Platelet Factor 4 Variant 1 (PF4V1): A paralog of Platelet Factor 4 with similar heparin-binding properties but distinct biological activities.

Uniqueness: this compound, is unique in that it contains the major heparin-binding domain of Platelet Factor 4 but lacks the full antiangiogenic activity of the complete protein. This makes it a valuable tool for studying specific interactions with heparin and other glycosaminoglycans without the confounding effects of the full protein’s additional activities .

属性

IUPAC Name |

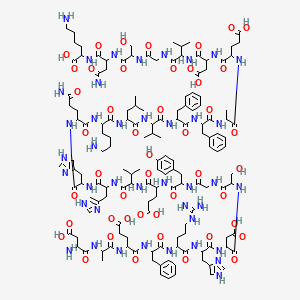

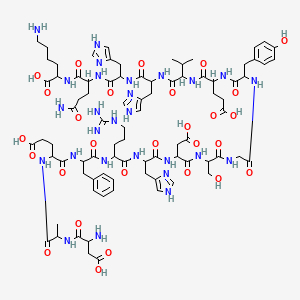

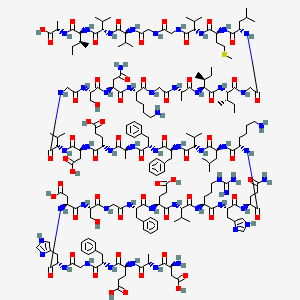

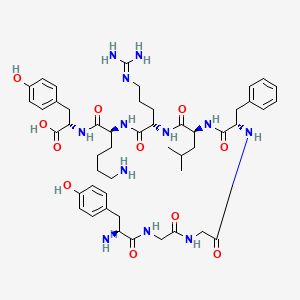

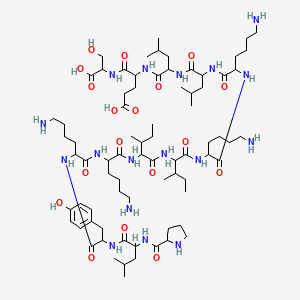

4-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACBPCXTLNEHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H133N17O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。